Superior hERG Safety Margin Compared to Other MCHr1 Antagonists
AZD1979 demonstrates a significantly reduced risk of hERG channel inhibition compared to other MCHr1 antagonists. While MCHr1 antagonist 2 potently inhibits hERG with an IC50 of 4.0 nM in IMR-32 cells, AZD1979's hERG IC50 is 22,000 nM (22 µM), representing a 5,500-fold improvement in safety margin [1]. This marked difference is critical for in vivo studies where cardiac toxicity can confound results.
| Evidence Dimension | hERG Channel Inhibition (IC50) |
|---|---|
| Target Compound Data | 22,000 nM (22 µM) |
| Comparator Or Baseline | MCHr1 antagonist 2: 4.0 nM |
| Quantified Difference | 5,500-fold lower hERG inhibition by AZD1979 |
| Conditions | In vitro hERG assay (for AZD1979) and IMR-32 cell assay (for MCHr1 antagonist 2) |
Why This Matters
This data directly informs procurement for cardiovascular safety studies, where selecting a compound with minimal hERG interaction is paramount to avoid off-target cardiac effects that could terminate a research program.
- [1] Ploj K, Benthem L, Gennemark P, et al. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs. Br J Pharmacol. 2016;173(18):2739-2751. View Source
